

Introduction: Unveiling 6-Iodouridine

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Compound of Interest

Compound Name: 6-Iodouridine

Cat. No.: B175831

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In the landscape of molecular biology and drug development, nucleoside analogs represent a cornerstone of therapeutic and diagnostic innovation. These synthetic molecules, which mimic the structure of natural nucleosides, can be powerful tools to probe and manipulate cellular processes. Among these, **6-Iodouridine** (6-IUrd) emerges as a compound of significant interest. As a halogenated pyrimidine, it serves not only as a crucial intermediate for the synthesis of more complex bioactive molecules but also possesses intrinsic properties that make it a subject of investigation for antiviral and anticancer applications.

This guide provides a comprehensive technical overview of **6-Iodouridine**, designed for researchers, scientists, and drug development professionals. We will delve into its chemical synthesis, explore its mechanisms of action, detail its applications in modern research, and provide validated experimental protocols. The narrative is structured to deliver not just facts, but a deeper understanding of the causality behind its utility and limitations, grounding all claims in authoritative scientific literature.

Physicochemical Profile and Chemical Synthesis

A thorough understanding of a molecule begins with its fundamental properties and the methods by which it is created. **6-Iodouridine**'s utility is intrinsically linked to its structure and stability.

Core Chemical Properties

6-Iodouridine is a uridine molecule where an iodine atom is substituted at the 6th position of the uracil base. This modification significantly alters the molecule's electronic properties and steric profile compared to native uridine.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ IN ₂ O ₆	[1][2]
Molecular Weight	370.10 g/mol	[2]
Appearance	Pale Yellow Powder	[1]
Exact Mass	369.96618 Da	[2]
Topological Polar Surface Area	119 Å ²	[2]
CAS Number	105967-11-1	[1]

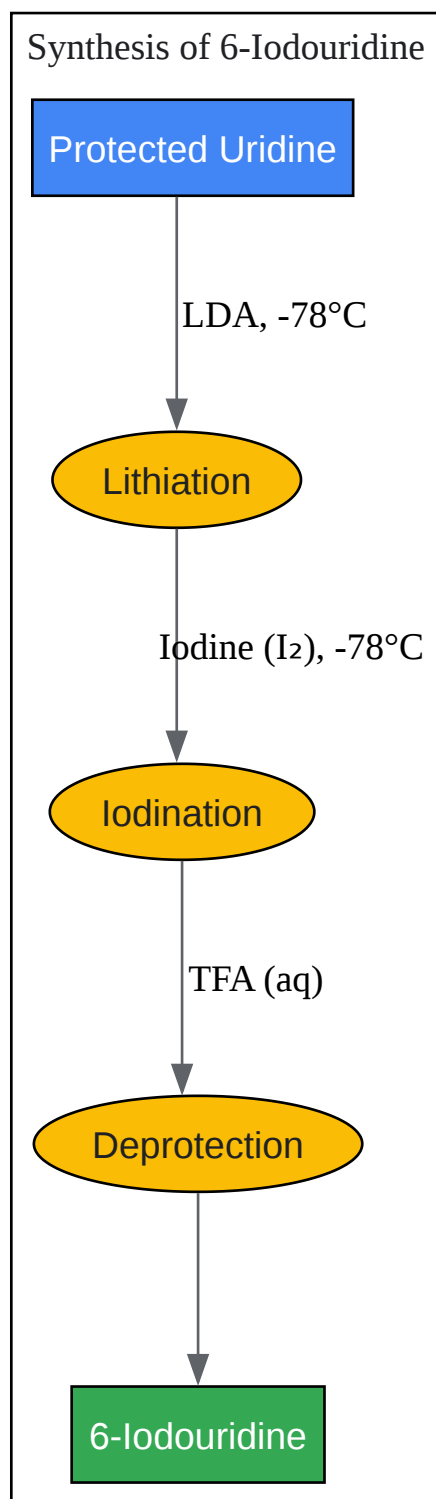
Synthesis Pathway

The synthesis of **6-Iodouridine** is a multi-step process that requires careful control of reaction conditions. A common and effective method involves the protection of the ribose hydroxyl groups, followed by lithiation and subsequent iodination of the uracil ring.[3]

A representative synthesis workflow is as follows[3]:

- **Protection:** The 2',3'-hydroxyl groups of a starting uridine derivative are protected, often using an isopropylidene group, and the 5'-hydroxyl group is protected with a group like methoxymethyl (MOM).
- **Lithiation:** The protected uridine is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). This selectively removes the proton at the C6 position of the uracil ring.
- **Iodination:** Elemental iodine (I₂) dissolved in a suitable solvent like anhydrous tetrahydrofuran (THF) is added to the reaction mixture. The iodine electrophilically attacks the C6 carbanion, resulting in the formation of the C-I bond.
- **Deprotection:** The protecting groups on the ribose moiety are removed, typically using an acidic workup (e.g., with trifluoroacetic acid), to yield the final **6-Iodouridine** product.[3]

The product is then purified using techniques like column chromatography to ensure high purity for subsequent applications.[3]



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Caption: A simplified workflow for the chemical synthesis of **6-Iodouridine**.

Mechanism of Action and Biological Significance

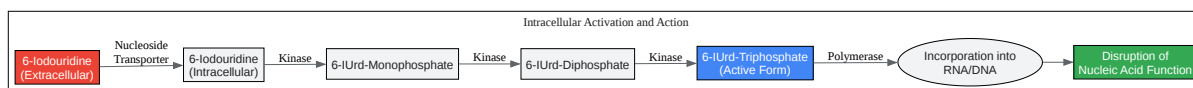
The biological activity of nucleoside analogs stems from their ability to be recognized and processed by cellular enzymes involved in nucleic acid metabolism.^{[4][5]}

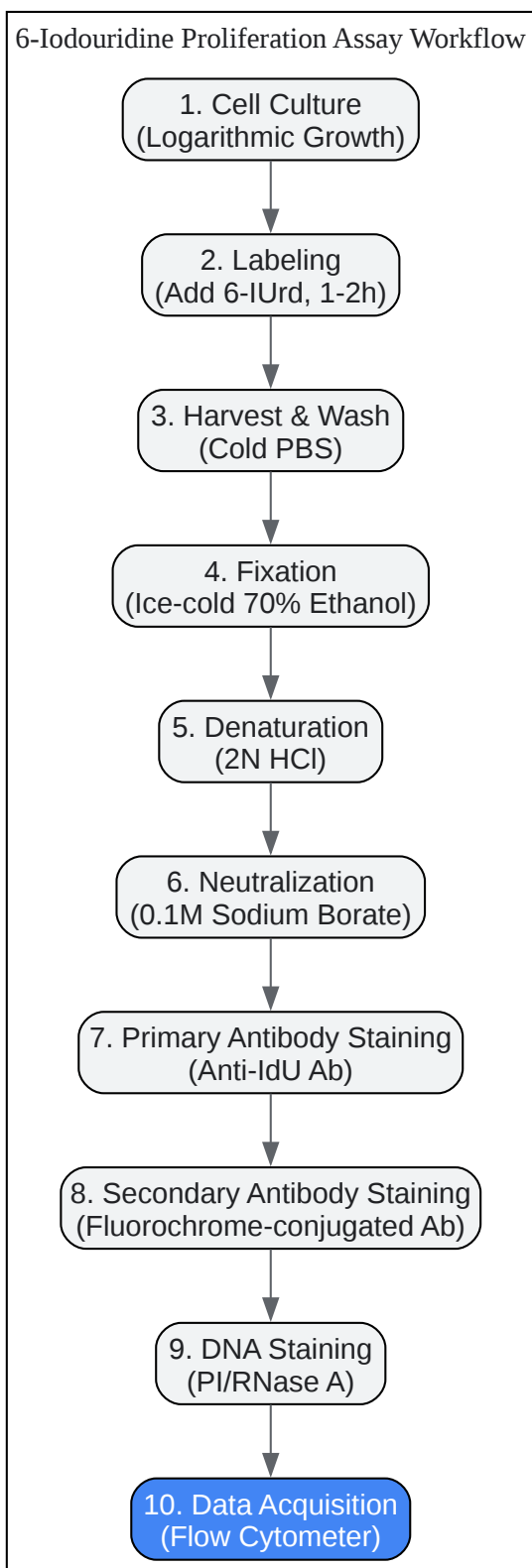
The Central Paradigm: Incorporation into Nucleic Acids

Like many nucleoside analogs, the primary mechanism of action for **6-Iodouridine** involves a three-step intracellular activation process:

- **Cellular Uptake:** **6-Iodouridine** enters the cell via nucleoside transporters.
- **Phosphorylation:** Cellular kinases recognize **6-Iodouridine** and sequentially phosphorylate it to its monophosphate (6-IUrd-MP), diphosphate (6-IUrd-DP), and finally its active triphosphate form (6-IUrd-TP).
- **Incorporation:** The active 6-IUrd-TP can then be utilized by cellular or viral polymerases as a substrate, competing with the natural uridine triphosphate (UTP) or thymidine triphosphate (TTP), leading to its incorporation into newly synthesized RNA or DNA.^{[6][7]}

The incorporation of this modified nucleoside disrupts the normal function and structure of the nucleic acid chain. The bulky iodine atom at the 6-position can cause steric hindrance, interfere with base-pairing, and alter the helical structure of DNA or the folding of RNA, ultimately leading to chain termination, increased mutation rates, or inhibition of replication and transcription processes.^[7]





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Caption: Experimental workflow for analyzing cell proliferation with **6-Iodouridine**.

Conclusion and Future Outlook

6-Iodouridine stands as a nucleoside analog with multifaceted potential. Its relative stability, in contrast to its 2'-deoxy counterpart, preserves its capacity for metabolic activation and incorporation into nucleic acids, making it a viable tool for studying cell proliferation. More significantly, its role as a versatile chemical intermediate opens the door for the rational design of novel therapeutic agents through C6-position modifications. While direct therapeutic applications of **6-Iodouridine** itself require further investigation, its value in fundamental research and as a foundational block in medicinal chemistry is clear. Future studies will likely focus on leveraging its unique chemical properties to build next-generation drugs with improved specificity and efficacy against viral diseases and cancer.

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